PEG12-SATA (S-acetyl-PEG12-NHS ester)

Overview

Description

PEG12-SATA (S-acetyl-PEG12-NHS ester) is a chemical compound with the molecular formula C33H59NO17S and a molecular weight of 773.9 g/mol . It is a polyethylene glycol (PEG) derivative that contains an acetyl-protected thiol group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to modify proteins, peptides, and other biomolecules.

Mechanism of Action

Target of Action

The compound’s primary role is to add a sulfhydryl group to a molecule, a process known as thiolation .

Mode of Action

The compound contains an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . The removal of the acetyl protecting group from the sulfhydryl permits crosslinking between the SATA-modified compound and a target molecule of interest that contains a thiol-reactive group, such as maleimide .

Biochemical Pathways

The biochemical pathways affected by PEG12-SATA are those involving the addition of a sulfhydryl group to a molecule. This process, known as thiolation, is frequently employed in bioconjugation because the reactions to install thiol groups on molecules or to react molecules with sulfhydryl groups are simple and often chemoselective .

Pharmacokinetics

The compound’s water solubility, imparted by the dpeg® spacer, may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of PEG12-SATA’s action is the thiolation of target molecules, which can then undergo further reactions, such as crosslinking to thiols or thiol-reactive groups like maleimides, bromoacetamides, and so forth .

Action Environment

The action of PEG12-SATA is influenced by environmental factors. For instance, the compound is hydrophilic, allowing it to dissolve and react in water without the need for an organic solvent . Moreover, the dPEG® spacer adds hydrodynamic volume to the molecule to which it is conjugated, reducing aggregation and precipitation of proteins conjugated to PEG12-SATA .

Biochemical Analysis

Biochemical Properties

PEG12-SATA (S-acetyl-PEG12-NHS ester) plays a crucial role in biochemical reactions by facilitating the thiolation of molecules. The acetyl-protected thiol group can be deprotected to expose a reactive sulfhydryl group, which can then participate in further reactions. This compound interacts with enzymes, proteins, and other biomolecules that contain free primary amines. For example, it can react with lysine residues on proteins, forming stable amide bonds. The polyethylene glycol spacer ensures that the modified biomolecules remain soluble and less prone to aggregation .

Cellular Effects

PEG12-SATA (S-acetyl-PEG12-NHS ester) influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways by altering the function of key signaling proteins through thiolation. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins. The changes in protein function and interactions can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves its ability to form covalent bonds with biomolecules. The N-hydroxysuccinimide ester reacts with primary amines on target molecules, forming stable amide bonds. Upon deprotection, the acetyl-protected thiol group is converted to a reactive sulfhydryl group, which can participate in further reactions such as disulfide bond formation or conjugation with maleimide-containing compounds. These interactions can lead to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PEG12-SATA (S-acetyl-PEG12-NHS ester) can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C and protected from moisture. Prolonged exposure to aqueous environments can lead to hydrolysis of the N-hydroxysuccinimide ester, reducing its reactivity. Long-term studies have shown that the modified biomolecules retain their functionality, although some degradation may occur over extended periods .

Dosage Effects in Animal Models

The effects of PEG12-SATA (S-acetyl-PEG12-NHS ester) in animal models vary with different dosages. At lower doses, the compound effectively modifies target biomolecules without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and immune responses may be observed. Threshold effects have been noted, where a certain concentration is required to achieve the desired modification without causing harm to the organism .

Metabolic Pathways

PEG12-SATA (S-acetyl-PEG12-NHS ester) is involved in metabolic pathways that include the modification of proteins and other biomolecules. The compound interacts with enzymes that facilitate the removal of the acetyl protecting group, exposing the reactive sulfhydryl group. This allows for further reactions with thiol-reactive compounds, influencing metabolic flux and metabolite levels. The polyethylene glycol spacer also affects the distribution and clearance of the modified biomolecules within the body .

Transport and Distribution

Within cells and tissues, PEG12-SATA (S-acetyl-PEG12-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances the solubility and reduces the aggregation of the modified biomolecules, allowing for efficient transport and distribution. The compound can accumulate in specific tissues or cellular compartments, depending on the nature of the target biomolecules and the modifications introduced .

Subcellular Localization

The subcellular localization of PEG12-SATA (S-acetyl-PEG12-NHS ester) and its modified products is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the activity and function of the modified biomolecules, enabling precise control over cellular processes .

Preparation Methods

The synthesis of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves several steps. The general synthetic route includes the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG12 chain.

Thiol Protection: The thiol group is protected using an acetyl group to form the acetyl-protected thiol.

NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the PEGylated compound with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods typically involve large-scale synthesis using automated equipment to ensure high purity and yield .

Chemical Reactions Analysis

PEG12-SATA (S-acetyl-PEG12-NHS ester) undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds. This reaction is commonly used for bioconjugation.

Deprotection Reactions: The acetyl-protected thiol group can be deprotected using mild reducing agents such as hydroxylamine hydrochloride to expose the free thiol group.

Disulfide Bond Formation: The free thiol group can form disulfide bonds with other thiol-containing molecules under oxidative conditions.

Common reagents used in these reactions include primary amines, hydroxylamine hydrochloride, and oxidizing agents . The major products formed from these reactions are amide-linked conjugates and disulfide-linked conjugates.

Scientific Research Applications

PEG12-SATA (S-acetyl-PEG12-NHS ester) has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of bioconjugates and PEGylated compounds for various chemical applications.

Biology: The compound is used to modify proteins, peptides, and other biomolecules for studying biological processes and interactions.

Medicine: PEG12-SATA (S-acetyl-PEG12-NHS ester) is used in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.

Industry: It is used in the development of diagnostic assays, biosensors, and other industrial applications that require bioconjugation and surface modification

Comparison with Similar Compounds

PEG12-SATA (S-acetyl-PEG12-NHS ester) is unique due to its combination of an acetyl-protected thiol group and an NHS ester group. Similar compounds include:

PEG4-SATA (S-acetyl-PEG4-NHS ester): A shorter PEG chain variant with similar functional groups.

PEG8-SATA (S-acetyl-PEG8-NHS ester): An intermediate PEG chain length variant.

PEG24-SATA (S-acetyl-PEG24-NHS ester): A longer PEG chain variant with similar functional groups

These similar compounds differ in the length of the PEG chain, which can affect their solubility, stability, and reactivity.

Properties

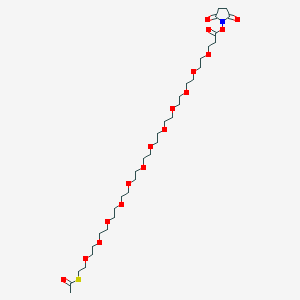

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZFZXFZLUQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59NO17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)